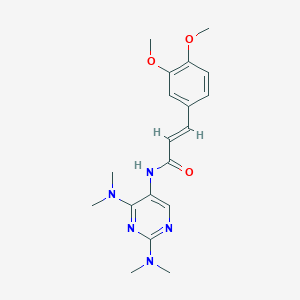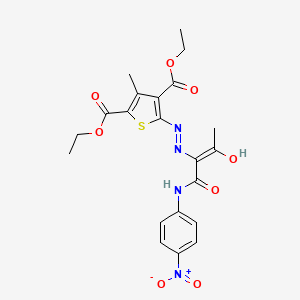
(Z)-diethyl 3-methyl-5-(2-(1-((4-nitrophenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring would likely contribute to the compound’s aromaticity, while the nitrophenyl group could potentially participate in electron-donating or electron-withdrawing interactions. The dicarboxylate group could also contribute to the compound’s acidity or basicity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the dicarboxylate group could make the compound more polar and potentially more soluble in water. The nitrophenyl group could also influence the compound’s reactivity .Scientific Research Applications
Polymorph Discovery and Crystal Structure Analysis
Studies on thiophene derivatives like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound with structural similarities to the queried compound, have led to the discovery of new polymorphs, enhancing our understanding of crystal structures and solid-state transformations. These findings are significant for the development of materials with specific physical properties, such as density and stability, which are crucial in pharmaceutical formulation and material science (Chen, Guzei, & Yu, 2005).
Antimicrobial Activity
Arylhydrazones of methylene active compounds, which share a functional resemblance with the compound , have been synthesized and shown to possess antimicrobial activity. This insight is valuable for the development of new antimicrobial agents with potential applications in combating resistant microbial strains (Kandhavelu et al., 2012).
Chemical Synthesis and Reaction Mechanisms
Research into thiophene derivatives often involves exploring new synthetic routes and reaction mechanisms. For instance, the synthesis and characterisation of various thiophene compounds have provided insights into novel chemical reactions and potential applications in organic synthesis, highlighting the versatility of thiophene derivatives in chemical research (Spoorthy et al., 2021).
Material Functionalization and Sensing Applications
Thiophene-based metal-organic frameworks have been functionalized for sensing activities and magnetic properties, indicating the potential of such compounds in the development of sensors and materials with specific magnetic properties. This application is crucial for environmental monitoring and the development of new materials for electronic devices (Wang et al., 2016).
Future Directions
The future directions for this compound would likely depend on its intended use. For example, if it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used in materials science, future research could involve studying its physical properties and potential applications .
properties
IUPAC Name |
diethyl 5-[[(E)-3-hydroxy-1-(4-nitroanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O8S/c1-5-32-20(28)15-11(3)17(21(29)33-6-2)34-19(15)24-23-16(12(4)26)18(27)22-13-7-9-14(10-8-13)25(30)31/h7-10,26H,5-6H2,1-4H3,(H,22,27)/b16-12+,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGTIBKSAEKTB-CQBXHOHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(\C)/O)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)
![4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2587705.png)

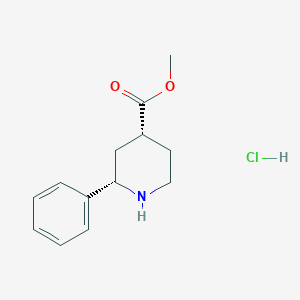
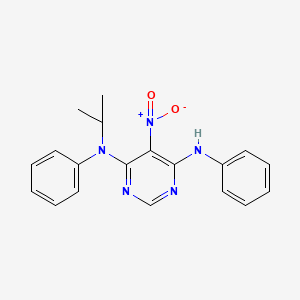
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)
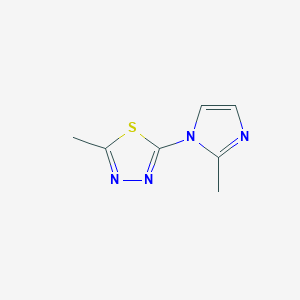

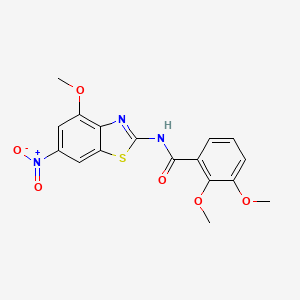
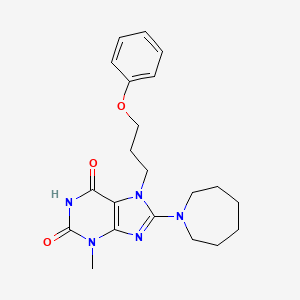
![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)
![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2587721.png)

